molecular formula C11H20N2O B2856641 3-(Cyclohexylamino)piperidin-2-one CAS No. 1248251-27-5

3-(Cyclohexylamino)piperidin-2-one

Cat. No.: B2856641
CAS No.: 1248251-27-5
M. Wt: 196.294
InChI Key: HTLFEHBVTWZLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexylamino)piperidin-2-one is a piperidine derivative that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis. Piperidine derivatives are widely recognized for their biological activities and are often used as building blocks in drug design .

Mechanism of Action

Target of Action

3-(Cyclohexylamino)piperidin-2-one is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction . .

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on their specific structure and the conditions under which they are used . For instance, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers . .

Biochemical Pathways

Piperidine derivatives can influence a variety of biochemical pathways, depending on their specific structure and the conditions under which they are used . .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target(s). For instance, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers . .

Action Environment

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other compounds . .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives are known to play significant roles in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the piperidine derivative .

Cellular Effects

Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some piperidine derivatives can inhibit the G1/S phase transition of the cell cycle .

Molecular Mechanism

Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of piperidine derivatives can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on piperidine derivatives can provide insights into threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Piperidine derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

3-(cyclohexylamino)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-10(7-4-8-12-11)13-9-5-2-1-3-6-9/h9-10,13H,1-8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLFEHBVTWZLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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